Dotarizine
Overview
Description
Dotarizine is a novel drug chemically related to Diphenylbutylpiperazines, known for their Ca(2+)-antagonistic, alpha-adrenolytic, and antihistaminic properties. Dotarizine also exhibits strong 5-HT2 receptor-specific antiserotoninergic properties (Kuridze et al., 2000).
Synthesis Analysis
The specific synthesis process of Dotarizine is not detailed in the available literature. However, it is structurally related to piperazine derivatives, suggesting a synthesis pathway involving piperazine as a key intermediate.
Molecular Structure Analysis
Dotarizine's molecular structure, characterized by its relation to Diphenylbutylpiperazines and piperazine derivatives, contributes to its pharmacological profile, particularly its calcium channel blocking and serotonin receptor antagonism (Villarroya et al., 1995).
Chemical Reactions and Properties
Dotarizine blocks calcium uptake in a concentration-dependent manner, indicating its role as a calcium antagonist. It also inhibits whole-cell Ca2+ and Ba2+ currents in chromaffin cells, suggesting its action on Ca2+ channel subtypes (Villarroya et al., 1995).
Physical Properties Analysis
The physical properties of Dotarizine, such as solubility and stability, are not explicitly detailed in the available research. However, its pharmacological effects suggest it has suitable properties for oral administration.
Chemical Properties Analysis
Dotarizine's chemical properties enable it to interact with various receptors and ion channels. It has a propensity to block 5-HT2 receptors and Ca2+ channels, which is crucial for its therapeutic effects. These interactions are essential for its antimigraine and cerebrovascular reactivity properties (Novalbos et al., 1999).
Scientific Research Applications
Migraine Prophylaxis : Dotarizine is known for its effectiveness in preventing migraine attacks. It blocks P/Q calcium channels and inhibits exocytosis in a voltage-dependent manner in chromaffin cells, explaining its prophylactic action against migraines (Ruiz-Nuño et al., 2003). Additionally, it increases cytosolic calcium concentration and blocks calcium entry through voltage-dependent calcium channels (Novalbos et al., 1999).
Calcium Channel Blocking : Dotarizine and flunarizine inhibit calcium uptake, whole-cell calcium and barium currents, and catecholamine release in chromaffin cells (Villarroya et al., 1995).
Effects on Memory and Seizures : It has shown to prevent amnesia induced by electroconvulsive shock or pentylenetetrazol in rats and offers protection against electric seizures (Lazarova et al., 1995). Moreover, it can improve memory processes in certain conditions when administered orally in rats (Petkov et al., 2000).
Cerebrovascular Effects : Dotarizine diminishes the vasoconstrictive effect of hyperventilation on cerebral vessels in rabbits, showing regional differences in cerebrovascular reactivity (Kuridze et al., 2000). It also improves blood flow velocity and ultrastructural changes in cerebral arteries under hypoxic conditions (Kuridze et al., 1998).
Behavioral and Psychological Effects : Dotarizine has been observed to exert anxiolytic actions in rats and is involved in modulating changes in nitric oxide formation, suggesting its antimigrainous activity (Petkov et al., 1995). It also increases motor activity and has modulating effects partly dependent on its interaction with the 5-HT2 receptor (Petkov et al., 1994).
Effect on Vertigo : Dotarizine is significantly active against vertigo attacks and improves severity, hearing loss, and overall relief of symptoms in peripheral vertigo patients (Perelló et al., 1998).
Pharmacokinetics and Tolerability : It has been found to be well tolerated in humans with no clinically relevant adverse events after single and multiple oral doses. The terminal elimination half-life ranges between 7 and 12 hours (Farré et al., 1997).
properties
IUPAC Name |
1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJAFKKJLRDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233630 | |
Record name | Dotarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dotarizine | |
CAS RN |
84625-59-2 | |
Record name | Dotarizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84625-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dotarizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dotarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOTARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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